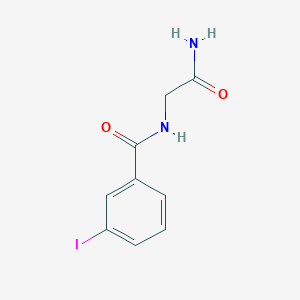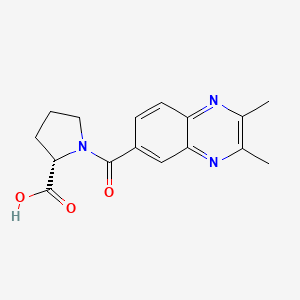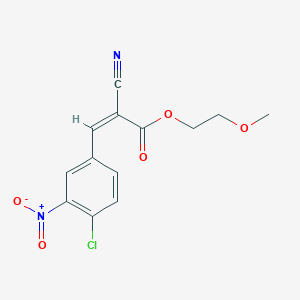![molecular formula C19H17F3N2O2 B7644977 3-(2-oxopyrrolidin-1-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B7644977.png)
3-(2-oxopyrrolidin-1-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-oxopyrrolidin-1-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide, also known as TFPB, is a synthetic compound that has been studied for its potential applications in scientific research. TFPB has been found to have a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
作用機序
3-(2-oxopyrrolidin-1-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide is a selective antagonist of the TRPV1 receptor, which is involved in pain sensation and inflammation. This compound has also been found to modulate other ion channels and receptors, including the GABAA receptor and the NMDA receptor.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including inhibition of cancer cell growth, modulation of the immune response, and anxiolytic and antidepressant effects in the brain. This compound has also been found to have analgesic effects and may have potential applications in the treatment of pain.
実験室実験の利点と制限
One advantage of 3-(2-oxopyrrolidin-1-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide is its selectivity for the TRPV1 receptor, which allows for more targeted investigation of pain sensation and inflammation. However, this compound has also been found to have off-target effects on other ion channels and receptors, which may complicate interpretation of results. Additionally, this compound has a relatively short half-life in vivo, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3-(2-oxopyrrolidin-1-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide. One area of investigation could be the development of more selective TRPV1 antagonists that do not have off-target effects. Another area of research could be the investigation of this compound's potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound could be studied in combination with other compounds to investigate potential synergistic effects.
合成法
The synthesis of 3-(2-oxopyrrolidin-1-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide involves a multistep process that begins with the reaction of 3-(trifluoromethyl)benzaldehyde with N-(2-aminoethyl)pyrrolidine. The resulting intermediate is then reacted with 2-oxo-1-pyrrolidineacetamide to yield this compound.
科学的研究の応用
3-(2-oxopyrrolidin-1-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects, as well as potential applications in the treatment of neurodegenerative diseases. In immunology, this compound has been found to modulate the immune response and may have applications in the treatment of autoimmune diseases.
特性
IUPAC Name |
3-(2-oxopyrrolidin-1-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c20-19(21,22)15-6-1-4-13(10-15)12-23-18(26)14-5-2-7-16(11-14)24-9-3-8-17(24)25/h1-2,4-7,10-11H,3,8-9,12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYMSATYRHMDRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)NCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-[2-(4-methoxyanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7644910.png)
![N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7644924.png)
![(1H-Pyrrolo[2,3-c]pyridin-3-yl)methanol](/img/structure/B7644925.png)
![N-[8-(ethylamino)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxalin-7-yl]benzenesulfonamide](/img/structure/B7644927.png)
![2-[[3-[Methyl(phenyl)sulfamoyl]benzoyl]amino]benzamide](/img/structure/B7644929.png)
![N-[8-(prop-2-enylamino)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxalin-7-yl]benzenesulfonamide](/img/structure/B7644935.png)
![5-[[4-Benzyl-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B7644957.png)
![(2S)-1-[4-(4-methylphenyl)-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7644962.png)

![1-Morpholin-4-yl-2-[5-[2-(2-phenylethylamino)-1,3-thiazol-4-yl]thiophen-2-yl]ethanone](/img/structure/B7644971.png)
![(2R)-3-methyl-2-[3-(2-nitrophenoxy)propanoylamino]butanoic acid](/img/structure/B7644985.png)
